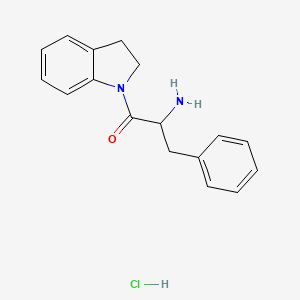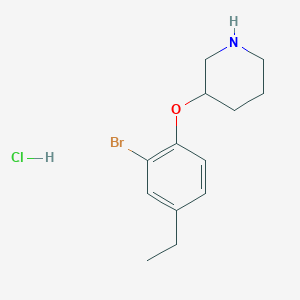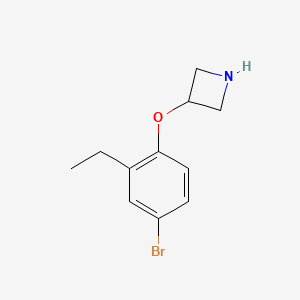
3-(2-Benzyl-4-chlorophenoxy)azetidine
Vue d'ensemble
Description
Synthesis Analysis
Azetidines are synthesized through various methods, including the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods involve the use of microwave irradiation for efficient cyclocondensation .Molecular Structure Analysis
The molecular structure of 3-(2-Benzyl-4-chlorophenoxy)azetidine consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom. The molecular weight is 273.75 g/mol.Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Applications De Recherche Scientifique
Pharmacological Synthesis
This compound is a part of the phenoxy acetamide derivatives which are explored for their potential in creating new pharmaceuticals. The molecular structure of 3-(2-Benzyl-4-chlorophenoxy)azetidine, with its specific functional groups, makes it a candidate for synthesizing biologically active substances. These substances can interact at the molecular level, potentially leading to the development of new medications .
Antioxidant Activity
Derivatives similar to 3-(2-Benzyl-4-chlorophenoxy)azetidine have been studied for their antioxidant properties. While specific data on this compound may not be available, its structural analogs have shown significant activity, suggesting that it could serve as a lead compound for developing new antioxidants .
Chemotherapy Agent Design
The chemical diversity within the phenoxy acetamide group, to which our compound belongs, indicates its potential use in chemotherapy. By studying its interactions with cancer cells and its ability to interfere with cellular processes, researchers can design new chemotherapy agents .
Computational Chemistry Applications
In silico studies involving 3-(2-Benzyl-4-chlorophenoxy)azetidine can provide insights into its behavior in biological systems. Computational models can predict how the compound might interact with various enzymes and receptors, which is crucial for drug design .
Biological Effect Studies
The compound’s role in studying the utilization of drugs and their biological effects is significant. It can be used to understand the molecular interactions based on its structure and physicochemical properties, which is fundamental in medicinal chemistry .
Chemical Technique Development
Medicinal chemists can use 3-(2-Benzyl-4-chlorophenoxy)azetidine to develop new chemical techniques for drug synthesis. Its unique structure could help in improving the processes by which existing pharmaceuticals are made or in the synthesis of new ones .
Mécanisme D'action
Safety and Hazards
The safety and hazards of 3-(2-Benzyl-4-chlorophenoxy)azetidine are not widely documented. It is recommended to handle this compound with care and use it for research purposes only.
Orientations Futures
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . They are used as motifs in drug discovery, polymerization, and chiral templates .
Propriétés
IUPAC Name |
3-(2-benzyl-4-chlorophenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-14-6-7-16(19-15-10-18-11-15)13(9-14)8-12-4-2-1-3-5-12/h1-7,9,15,18H,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRZFPZTJJTRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251036 | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219963-91-3 | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219963-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[4-Chloro-2-(phenylmethyl)phenoxy]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[2-(Benzyloxy)ethyl]pyrrolidine](/img/structure/B1525144.png)
![3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525146.png)
![4-[Benzyl(ethyl)amino]-3-nitrobenzoic acid](/img/structure/B1525148.png)

![4-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1525154.png)